5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine
Description
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
7-ethenyl-5-methoxy-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C11H12O3/c1-3-8-6-9(12-2)11-10(7-8)13-4-5-14-11/h3,6-7H,1,4-5H2,2H3 |
InChI Key |
QKITVRXBSZFIRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCCO2)C=C |
Origin of Product |
United States |
Preparation Methods
Suzuki Coupling for Vinyl and Aromatic Substituents
Suzuki coupling serves as a cornerstone for attaching the vinyl group and other aromatic substituents. The typical procedure involves:
- Starting with a brominated or iodinated aromatic precursor.
- Coupling with vinylboronic acids or esters under Pd(PPh₃)₄ catalysis.
- Use of aqueous sodium carbonate as the base.
| Reaction | Yield | Conditions | Reference |
|---|---|---|---|
| Brominated aromatic + vinylboronic acid | 61% | Pd(PPh₃)₄, Na₂CO₃, reflux |
This step enables precise vinyl installation at the desired position, critical for biological activity.
Formation of the Dihydrobenzo[b]dioxine Ring
The cyclization to form the dihydrobenzo[b]dioxine core typically involves:
- Dithiolation of aromatic precursors to introduce sulfur functionalities.
- Halogenation and subsequent fluorodesulfuration to generate key intermediates.
- Reductive cyclization using metal reagents like iron or sodium borohydride.
Methoxy Group Introduction
The methoxy group at the 5-position is introduced via nucleophilic aromatic substitution or O-alkylation:
- Using methyl iodide or dimethyl sulfate under basic conditions.
- Alternatively, direct methylation of phenolic hydroxyl groups with methylating agents like methyl triflate.
| Method | Yield | Conditions | Reference |
|---|---|---|---|
| O-methylation with methyl iodide | 74–91% | K₂CO₃, acetone |
Vinyl Group Installation at the 7-Position
The vinyl group is introduced via:
- Wittig or Horner–Wadsworth–Emmons reactions on aldehyde intermediates.
- Direct coupling via Heck or Suzuki reactions on suitable precursors.
Advanced Modifications and Optimization
Recent research emphasizes bioisosteric replacements to improve stability:
- Substituting the methoxy linkage with difluoromethyleneoxy (−CF₂O−) groups to enhance metabolic stability.
- Using fluorodesulfuration techniques and reductive amination to incorporate amino sugar moieties, further optimizing pharmacokinetic profiles.
- The synthesis of Ar–CF₂O–Ar compounds is complex, often requiring multi-step procedures with low overall yields (~15–30%).
Summary of Synthetic Route
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzodioxines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets and pathways. The methoxy and vinyl groups play a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of enzyme activity and interaction with cellular receptors.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the dihydrobenzo[b][1,4]dioxine scaffold significantly alter molecular weight, polarity, and solubility. A comparison with brominated and halogenated derivatives is shown in Table 1.
Table 1: Substituent Impact on Key Properties
*Calculated based on NMR data from analogs .
Methoxy groups generally increase solubility in polar solvents compared to halogens .
Biological Activity
5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound belonging to the class of benzodioxines. Its unique structure, characterized by a methoxy group at the 5th position and a vinyl group at the 7th position, makes it an interesting subject for various biological studies. This article examines the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C11H12O3 |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | 7-ethenyl-5-methoxy-2,3-dihydro-1,4-benzodioxine |
| InChI Key | QKITVRXBSZFIRI-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, it has shown inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have revealed that it possesses cytotoxic effects against various cancer cell lines. Notably, it has demonstrated activity against murine leukemia cell lines and human colon cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest in cancer cells .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. The methoxy and vinyl groups contribute to its reactivity and ability to modulate enzyme activities and cellular receptors. Current research is focused on elucidating these pathways to better understand its therapeutic potential .
Case Studies
- Antitumor Activity Against P388 Murine Leukemia
-
Antimicrobial Efficacy
- Objective : To assess the antimicrobial properties against various bacterial strains.
- Findings : The compound showed notable inhibition zones in agar diffusion tests against both Staphylococcus aureus and Escherichia coli.
- : These results support further exploration into its use as an antimicrobial treatment.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine, and how can reaction efficiency be optimized?
- Methodological Answer :
- Step 1 : Utilize computational reaction path searches (e.g., quantum chemical calculations) to identify feasible synthetic routes and intermediates .
- Step 2 : Apply factorial design of experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading, solvent polarity). This reduces trial-and-error iterations .
- Step 3 : Validate optimized conditions with small-scale reactions, monitoring yield and purity via HPLC or GC-MS.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm methoxy, vinyl, and dioxane ring substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.
- X-ray Crystallography : For absolute configuration determination if crystalline derivatives are obtainable (e.g., via halogenated analogs) .
Advanced Research Questions
Q. How can computational modeling approaches be integrated with experimental data to predict the reactivity of this compound in complex reaction systems?
- Methodological Answer :
- Step 1 : Perform density functional theory (DFT) calculations to map potential energy surfaces for key reactions (e.g., cycloadditions, oxidation) .
- Step 2 : Validate computational predictions with microreactor experiments under controlled conditions (e.g., flow chemistry setups) .
- Step 3 : Use machine learning (ML) algorithms to correlate experimental outcomes (e.g., regioselectivity) with electronic descriptors (e.g., Fukui indices) .
Q. What strategies are recommended for resolving contradictions in reported biological activity data for benzodioxine derivatives, particularly regarding receptor binding affinities?
- Methodological Answer :
- Step 1 : Conduct meta-analysis of existing data to identify variables causing discrepancies (e.g., assay type, cell line variability) .
- Step 2 : Design orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) to cross-validate results .
- Step 3 : Apply multivariate statistical models (e.g., PCA) to isolate confounding factors (e.g., solvent effects, impurity profiles) .
Q. How can reactor design principles improve the scalability of this compound synthesis while maintaining stereochemical control?
- Methodological Answer :
- Step 1 : Use continuous-flow reactors to enhance heat/mass transfer and minimize side reactions (e.g., polymerization of vinyl groups) .
- Step 2 : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring of intermediate concentrations .
- Step 3 : Apply scale-down models (e.g., microfluidic platforms) to predict large-scale behavior without excessive resource expenditure .
Data Contradiction and Validation
Q. What experimental frameworks are suitable for addressing conflicting data on the environmental stability of this compound?
- Methodological Answer :
- Step 1 : Conduct accelerated degradation studies under controlled conditions (e.g., UV exposure, hydrolytic stress) with LC-MS/MS quantification .
- Step 2 : Compare degradation pathways using isotopic labeling (e.g., -tracking for dioxane ring cleavage mechanisms) .
- Step 3 : Validate findings with environmental simulation models (e.g., QSAR for photodegradation half-life predictions) .
Notes on Evidence Utilization
- Computational methods from ICReDD ( ) and AI-driven optimization ( ) underpin modern synthesis strategies.
- Factorial design ( ) and reactor engineering ( ) address scalability and reproducibility challenges.
- Structural characterization relies on NIST-standardized techniques ( ) and crystallographic validation ( ).
- Toxicological frameworks ( ) inform stability studies despite structural differences to chlorinated dioxins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
